molecular formula C8H12O3 B1294797 Tetrahydrofurfuryl acrylate CAS No. 2399-48-6

Tetrahydrofurfuryl acrylate

Cat. No. B1294797
Key on ui cas rn: 2399-48-6
M. Wt: 156.18 g/mol
InChI Key: YNXCGLKMOXLBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859642B2

Procedure details

Using the compositions obtained in Examples 2 to 5 and 7, the following mixture was prepared. That is, the mixture of 100 g (content of fine polymer particles: 5 g) in total, composed of the composition of 7.7 g of Example 2, isobornyl acrylate of 56.35 g, the composition of 5 g of Example 3, tetrahydrofurfuryl acrylate of 0.5 g, the composition of 2 g of Example 4, hydroxyethyl methacrylate of 8 g, the composition of 5 g of Example 5, 1,6-hexanediol diacrylate of 5.25 g, the composition of 5 g of Example 7 and trimethylolpropane triacrylate of 5.2 g was prepared.
[Compound]
Name
Example 2
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Example 4
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Example 5
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[C@@]12[CH:10]([C:11]([C:13]([O-:15])=[O:14])=C)C[C@H](C1(C)C)CC2.[C:16]([O:20]C[CH:22]1[O:26][CH2:25][CH2:24][CH2:23]1)(=[O:19])[CH:17]=[CH2:18].[C:27]([O:32]CCO)(=[O:31])[C:28](C)=[CH2:29].[C:36](OCCCCCCOC(=O)C=C)(=[O:39])C=C>>[C:13]([OH:15])(=[O:14])[CH:11]=[CH2:10].[C:16]([OH:20])(=[O:19])[CH:17]=[CH2:18].[C:27]([OH:32])(=[O:31])[CH:28]=[CH2:29].[CH2:36]([C:23]([CH2:22][OH:26])([CH2:13][OH:15])[CH2:24][CH3:25])[OH:39] |f:4.5.6.7|

Inputs

Step One
Name
Example 2
Quantity
7.7 g
Type
reactant
Smiles
Step Two
Name
isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CC[C@@H](C1(C)C)CC2C(=C)C(=O)[O-]
Step Three
Name
Example 3
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC1CCCO1
Step Five
Name
Example 4
Quantity
2 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Seven
Name
Example 5
Quantity
5 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCOC(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Examples 2 to 5 and 7
CUSTOM
Type
CUSTOM
Details
the following mixture was prepared
ADDITION
Type
ADDITION
Details
the mixture of 100 g (content of fine polymer particles: 5 g) in total

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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